3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone
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Overview
Description
3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone, also known as 2-thienyl-3,4-dihydro-1(2H)-quinolin-1-one, is an organic compound that is widely used in scientific research. It is a member of the quinoline family and is a derivative of the quinoline nucleus. It has been studied extensively in the fields of organic and medicinal chemistry and has been found to have a wide range of applications in scientific research.
Scientific Research Applications
Antimicrobial Properties
Thiophene derivatives, including “1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline”, have shown promising antimicrobial properties . For example, compounds synthesized from 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide showed promising antibiotic activity against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
Thiophene derivatives have been evaluated for their in vitro antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs.
Anticorrosion Properties
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can be used to protect metals and other materials from corrosion, extending their lifespan and reliability.
Anticancer Activity
Thiophene derivatives have shown potential anticancer activity . They have been evaluated for their in vitro antiproliferative activity against human lung cancer cell line (A-549) by sulforhodamine B assay .
Application in Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Application in Drug Discovery
Quinazoline and quinazolinone derivatives, including “3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone”, have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .
Fluorescence Properties
Some thiophene derivatives show excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .
Application in Textile Industry
Triarylpyrazoline compounds, which can be synthesized from thiophene derivatives, have been used as fluorescent whitening agents in the textile industry .
Mechanism of Action
Target of Action
Similar compounds have been tested for their in-vitro anticancer activity against various cancer cell lines .
Biochemical Pathways
Similar compounds have shown pharmacological potential as antiviral, antimicrobial, antitumor, and have shown activity against parkinson’s disease, skin cancer cell lines (g-361), cns cancer (sf-268), and human leukemia (hl-60) .
Result of Action
Similar compounds have demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(thiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-14(13-8-4-10-17-13)15-9-3-6-11-5-1-2-7-12(11)15/h1-2,4-5,7-8,10H,3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOXWMYBGUNLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone |
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